molecular formula C10H10F2N2O2 B2930125 1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one CAS No. 1550059-18-1

1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one

Cat. No.: B2930125
CAS No.: 1550059-18-1
M. Wt: 228.199
InChI Key: XKXDDMUFGMELHG-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one is an organic compound that features a difluoromethoxy group attached to a phenyl ring, which is further connected to an imidazolidin-2-one moiety

Preparation Methods

The synthesis of 1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(difluoromethoxy)aniline.

    Formation of Imidazolidin-2-one: The aniline derivative undergoes a cyclization reaction with appropriate reagents to form the imidazolidin-2-one ring.

    Reaction Conditions: The reactions are generally carried out under controlled temperatures and may require catalysts to enhance the reaction rate and yield.

Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions.

Comparison with Similar Compounds

1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one can be compared with similar compounds such as:

    1-[4-(Difluoromethoxy)phenyl]ethanamine: This compound has a similar difluoromethoxy group but differs in the core structure.

    4-(Difluoromethoxy)phenyl isocyanate: Another related compound with a different functional group.

    1-(3’,4’-difluorophenyl)ethylamine: Similar in having a difluorophenyl group but with different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2O2/c11-9(12)16-8-3-1-7(2-4-8)14-6-5-13-10(14)15/h1-4,9H,5-6H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXDDMUFGMELHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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